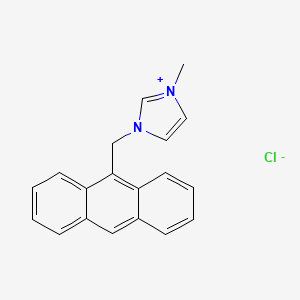
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is an organic compound that features an anthracene moiety attached to an imidazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 9-(chloromethyl)anthracene. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium core can be reduced to form imidazole derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the imidazolium core can interact with cellular membranes. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Anthracen-9-ylmethyl)-3-methylimidazolium chloride
- 9-Anthraldehyde oxime
- 1-(Anthracen-9-ylmethyl)benzimidazol-2-amine
Uniqueness
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to its combination of an anthracene moiety and an imidazolium core. This combination imparts both fluorescent properties and ionic characteristics, making it versatile for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C19H17ClN2 |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UNFYFOXHBZFZOR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)


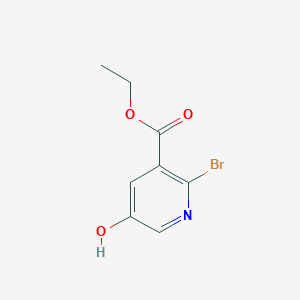


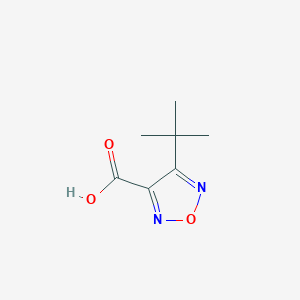

![tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)
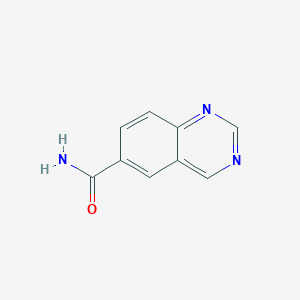
![8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)
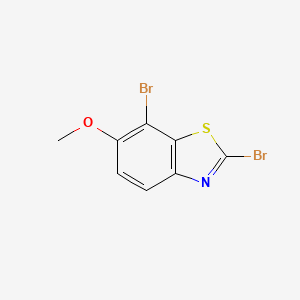
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione](/img/structure/B13661650.png)
